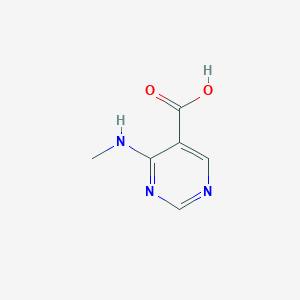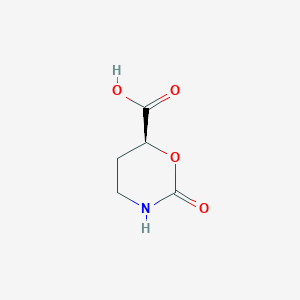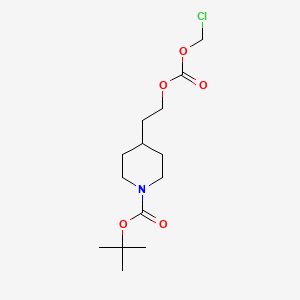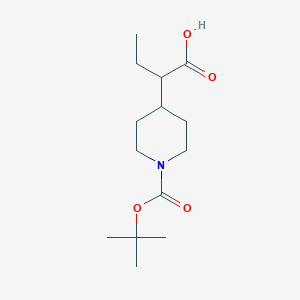
4-(1-Carboxypropyl)-piperidine-1-carboxylic acid tert-butyl ester
Overview
Description
4-(1-Carboxypropyl)-piperidine-1-carboxylic acid tert-butyl ester , also known by its chemical formula C22H42O4 , is a compound with intriguing properties. It belongs to the class of carboxylic acid derivatives and features a piperidine ring structure. The tert-butyl ester group enhances its stability and solubility.
Synthesis Analysis
The synthesis of this compound involves several steps. While I don’t have access to specific papers, I can provide a general overview. Researchers typically start with commercially available starting materials and proceed through a series of reactions, including esterification, amidation, and piperidine ring formation. The tert-butyl ester group is introduced to enhance stability during synthesis and storage.
Molecular Structure Analysis
The molecular structure of 4-(1-Carboxypropyl)-piperidine-1-carboxylic acid tert-butyl ester consists of a piperidine ring with a carboxylic acid group and a tert-butyl ester group attached. The arrangement of atoms and functional groups determines its chemical properties and reactivity.
Chemical Reactions Analysis
This compound can participate in various chemical reactions:
- Hydrolysis : The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid under acidic or basic conditions.
- Amidation : The carboxylic acid group can react with amines to form amides.
- Ring Opening : The piperidine ring can undergo ring-opening reactions, leading to diverse derivatives.
Physical And Chemical Properties Analysis
- Boiling Point : Notably, this compound has a boiling point within the range of interest for synthetic chemistry.
- Solubility : It is moderately soluble in organic solvents but poorly soluble in water.
- Lipophilicity : The log P value indicates its affinity for lipid-based environments.
Safety And Hazards
- Signal Word : Warning
- Precautionary Statements : Handle with care (P261), avoid contact with eyes and skin (P305+P351+P338).
- Hazard Statements : May cause eye and skin irritation (H319, H315).
- Safety Measures : Store in a dark place under inert atmosphere at room temperature.
Future Directions
Researchers should explore the following aspects:
- Biological Activity : Investigate potential pharmacological effects.
- Derivatives : Synthesize and study related compounds.
- Formulation : Develop formulations for practical applications.
properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-5-11(12(16)17)10-6-8-15(9-7-10)13(18)19-14(2,3)4/h10-11H,5-9H2,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWJRCPQEWCZMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CCN(CC1)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Carboxypropyl)-piperidine-1-carboxylic acid tert-butyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(2-Fluoro-4-methyl-phenyl)-5-methyl-isoxazol-4-yl]-methanol](/img/structure/B1473600.png)
![2-[[(R)-3-Methyl-1-piperazinyl]methyl]benzonitrile](/img/structure/B1473601.png)
![Octahydropiperazino[2,1-c]morpholine-6,9-dione](/img/structure/B1473603.png)


![2-[Isopropyl-(3-trityloxy-propyl)-amino]-ethanol](/img/structure/B1473606.png)
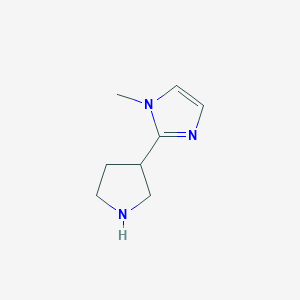

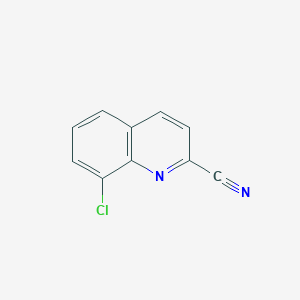
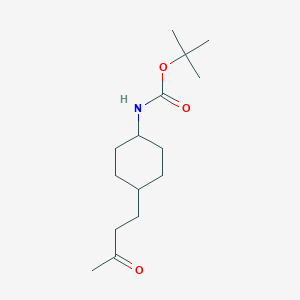
![4-(Imidazo[1,2-b]pyridazin-6-yl)benzoic acid](/img/structure/B1473614.png)
